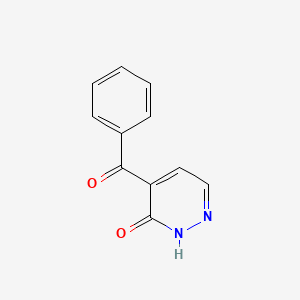
4-Benzoylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzoylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by a benzoyl group attached to the fourth position of the pyridazinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylpyridazin-3(2H)-one typically involves the homolytic alkylation and acylation of pyridazine derivatives. One common method includes the reaction of pyridazine with benzoyl radicals, which results in the formation of 4-benzoylpyridazine. This intermediate can then be oxidized using reagents such as potassium permanganate (KMnO4) or selenium dioxide (SeO2) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 4-Benzoylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 4,5-dibenzoylpyridazine.
Reduction: Reduction reactions can convert the compound into its corresponding carbinol.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Selenium dioxide (SeO2)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Organolithium reagents, Nucleophiles such as amines and alcohols
Major Products Formed:
Oxidation: 4,5-Dibenzoylpyridazine
Reduction: this compound carbinol
Substitution: Various substituted pyridazines depending on the nucleophile used
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-Benzoylpyridazin-3(2H)-one is primarily based on its ability to interact with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
4-Benzoylpyridazin-3(2H)-one can be compared with other pyridazine derivatives, such as:
4-Benzylpyridazine: Similar structure but with a benzyl group instead of a benzoyl group.
4,5-Dibenzoylpyridazine: Contains an additional benzoyl group at the fifth position.
4-Benzoylpyrimidine: A similar compound with a pyrimidine ring instead of a pyridazine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
138366-12-8 |
|---|---|
分子式 |
C11H8N2O2 |
分子量 |
200.19 g/mol |
IUPAC 名称 |
5-benzoyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8N2O2/c14-10(8-4-2-1-3-5-8)9-6-7-12-13-11(9)15/h1-7H,(H,13,15) |
InChI 键 |
VMKRRKFPWMXKOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=NNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
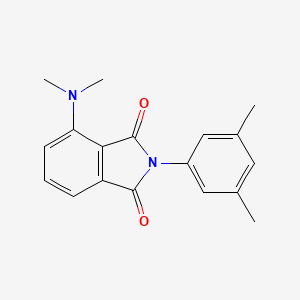
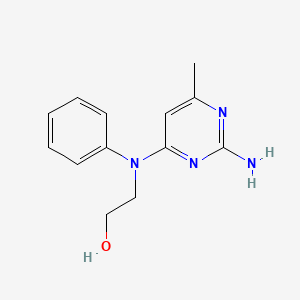
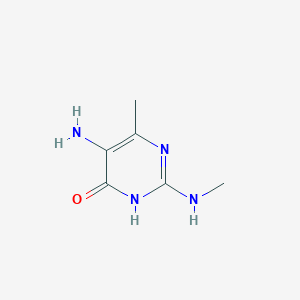
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)
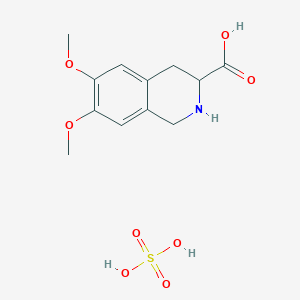

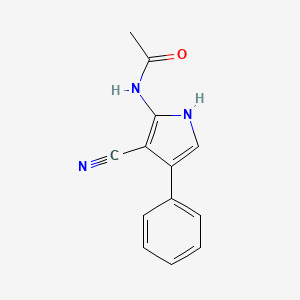
![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
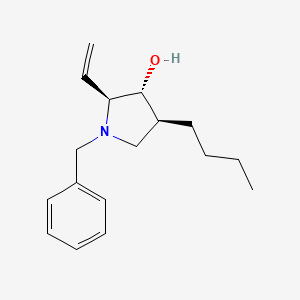
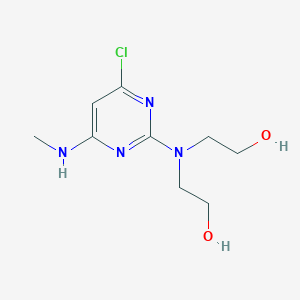
![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)
![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
